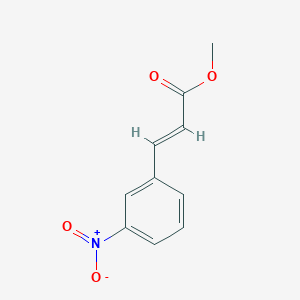

Methyl (E)-m-nitrocinnamate

Descripción general

Descripción

Methyl (E)-m-nitrocinnamate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1322. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl (E)-m-nitrocinnamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative studies with similar compounds.

1. Chemical Structure and Synthesis

This compound has the molecular formula C₁₁H₁₃N₁O₃ and a molecular weight of 207.18 g/mol. It features a cinnamate moiety with a double bond and a nitro group at the meta position relative to the ester group. The "(E)" designation indicates that the nitro group and the methoxy group are positioned on opposite sides of the double bond, which is significant for its reactivity and biological activity.

The compound is synthesized through the esterification of m-nitrocinnamic acid with methanol, making it a valuable precursor for more complex organic molecules.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, likely due to its nitro group. Nitro-containing compounds are known to produce reactive intermediates upon reduction, which can bind to DNA and cause cellular damage . This mechanism is similar to that observed in other nitro compounds used in antibiotic treatments, such as metronidazole .

Table 1: Comparison of Antimicrobial Activities

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial | Reduction leads to DNA binding and cell death |

| Metronidazole | Antimicrobial | Forms toxic intermediates that damage DNA |

| Chloramphenicol | Antimicrobial | Inhibits bacterial protein synthesis |

2.2 Anticancer Activity

This compound has also been studied for its potential anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation . The mechanism may involve interaction with specific molecular targets within cancer cells, leading to cellular stress responses.

The biological activity of this compound is primarily attributed to its nitro group, which can be reduced to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects:

- DNA Interaction : The reduced nitro species can covalently bind to DNA, resulting in damage and potential cytotoxicity .

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cellular function, contributing to their antimicrobial and anticancer effects .

4. Comparative Studies

This compound shares structural similarities with several other compounds, which may influence its reactivity and biological activity. Below is a comparison highlighting its uniqueness:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl cinnamate | Cinnamate structure without nitro group | Lacks electron-withdrawing nitro group |

| Methyl p-nitrocinnamate | Nitro group at para position | Different orientation may influence reactivity |

| Ethyl m-nitrocinnamate | Ethyl instead of methyl ester | Variation in sterics may affect solubility |

| Methyl α-nitrocinnamate | Nitro group at ortho position | Potentially different biological interactions |

The unique placement of the nitro group at the meta position distinguishes this compound from its analogs, potentially leading to different chemical reactivity and biological activity profiles.

5. Case Studies

Recent studies have explored various derivatives of nitro compounds for their bioactivity:

- A study on nitro derivatives showed promising results against multiple strains of bacteria and fungi, indicating potential applications in developing new antimicrobial agents .

- Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines, revealing significant inhibitory effects on cell proliferation .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Methyl (E)-m-nitrocinnamate serves as a valuable precursor in organic synthesis. Its unique structure makes it suitable for:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic compounds, particularly those involving conjugated systems that are important in pharmaceuticals and agrochemicals.

- Reactivity Studies : The compound's reactivity with amines and other nucleophiles can lead to new bioactive compounds, suggesting pathways for further exploration in medicinal chemistry .

Material Science

Due to its electronic properties, this compound is being investigated for applications in:

- Organic Electronics : Its ability to participate in conjugation may enhance electrical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Optoelectronic Materials : The compound's optical properties could be harnessed in photonic devices, contributing to advancements in display technologies.

Research into the biological applications of this compound is still emerging but shows promise:

- Antifungal Activity : Studies have indicated that derivatives of cinnamic acid, including this compound, exhibit antifungal properties against various Candida species. For instance, one study evaluated several alkyl and aryl derivatives for their Minimum Inhibitory Concentrations (MICs), highlighting the potential of these compounds in treating fungal infections .

- Medicinal Chemistry : The nitro group may enhance biological activity, suggesting potential applications in developing new therapeutic agents. Compounds with similar structures often exhibit varying degrees of biological activity, indicating unexplored therapeutic properties .

Case Studies

- Antifungal Activity Study : A recent study investigated various ester derivatives' antifungal activities against Candida species using microdilution methods. Among tested compounds, those derived from cinnamic acids showed promising results, indicating that modifications like those found in this compound could enhance antifungal efficacy .

- Material Science Applications : Research into the electronic properties of this compound suggests its potential use in developing new materials for electronic applications. Its conjugated system may improve charge mobility in organic semiconductors.

Análisis De Reacciones Químicas

Diels–Alder Cycloaddition

Methyl (E)-m-nitrocinnamate acts as a dienophile in [4+2] cycloaddition reactions. Its electron-deficient double bond reacts efficiently with dienes like cyclopentadiene under microwave irradiation .

| Dienophile | Conditions | Product | Yield | Diastereomeric Ratio |

|---|---|---|---|---|

| This compound | MeCN, 180°C, microwave, 2 h | Cycloadduct 3a | 95% | 60:40 |

-

Mechanism : The reaction proceeds via a concerted pathway, as confirmed by X-ray crystallography showing retained stereochemistry .

-

Side Reactions : At elevated temperatures (>150°C), nitro-group elimination and oxidation compete, requiring optimized thermal conditions .

Electrophilic Bromination

The compound’s double bond undergoes dibromination with electrophilic bromine sources, though reactivity depends on substituent effects .

| Electrophile | Substituent on Cinnamate | Reaction Time | Conversion |

|---|---|---|---|

| Br₂ | -NO₂ (meta) | 8 h | 18% |

| Br₂ | -OCH₃ (para) | 2 h | 100% |

-

Key Insight : The electron-withdrawing nitro group reduces nucleophilicity of the double bond, slowing bromination compared to electron-donating substituents .

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield m-nitrocinnamic acid and methanol.

| Conditions | Products | Monitoring Method |

|---|---|---|

| HCl (aq), reflux | m-nitrocinnamic acid + MeOH | TLC, NMR |

-

Mechanism : Nucleophilic attack by water at the carbonyl carbon, followed by elimination of methanol.

Thermal Decomposition

At high temperatures (>150°C), competing elimination and oxidation reactions occur:

| Conditions | Primary Pathway | Outcome |

|---|---|---|

| 180°C, no microwave | Nitro-group elimination | Nitrous acid + byproducts |

-

Mitigation : Lowering the temperature to 150°C suppresses decomposition, enabling quantitative cycloadduct formation .

Reactivity Toward Nucleophiles

The nitro group significantly deactivates the compound toward nucleophilic attack:

| Nucleophile | Reaction Outcome | Reference |

|---|---|---|

| Amines | No observable adduct formation |

-

Rationale : The electron-withdrawing nitro group reduces electron density at the β-carbon, hindering nucleophilic addition .

Comparative Reactivity of Analogues

Substituent positioning drastically alters reactivity:

| Compound | Substituent Position | Diels–Alder Rate |

|---|---|---|

| Methyl (E)-p-nitrocinnamate | Para | Slower |

| This compound | Meta | Moderate |

| Methyl cinnamate (no -NO₂) | N/A | Fastest |

Propiedades

IUPAC Name |

methyl (E)-3-(3-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQXESBKFCYESZ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701267210 | |

| Record name | Methyl (2E)-3-(3-nitrophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-04-1, 1664-59-1 | |

| Record name | Methyl (2E)-3-(3-nitrophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (E)-m-nitrocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (2E)-3-(3-nitrophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701267210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-m-nitrocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.